In Vitro Anticancer Potency (GI50) in NCI-60 Panel vs. Other Furo[2,3-d]pyrimidines
In multi-cell line antiproliferative screening, 4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine demonstrates potent single-digit nanomolar activity. Its reported GI50 values range from 22 to 33 nM against specific NCI cancer cell lines (HCT-15, HT-29, NCI/ADR-RES) [1]. This positions it competitively within the furo[2,3-d]pyrimidine class; for comparison, a structurally related 5,6-disubstituted analog (compound 3f) achieved submicromolar EGFR inhibition with an IC50 of 0.121 ± 0.004 μM, comparable to the reference drug erlotinib [2]. The distinct potency profile of the target compound at the cellular level suggests a unique, selectivity-driven interaction with kinase targets or resistance pathways not identically replicated by the 5-substituted series.
| Evidence Dimension | Cellular antiproliferative activity (GI50) |
|---|---|
| Target Compound Data | GI50 22 - 33 nM (against HCT-15, HT-29, NCI/ADR-RES cell lines) [1]. |
| Comparator Or Baseline | Compound 3f (furo[2,3-d]pyrimidine derivative): EGFR IC50 0.121 μM; Erlotinib: EGFR IC50 comparable [2]. |
| Quantified Difference | Target compound exhibits nanomolar GI50 potency that is approximately 5-fold lower than the comparator's biochemical IC50, though direct GI50-to-IC50 comparisons require caution due to differing assay endpoints. |
| Conditions | NCI-60 human tumor cell line panel, 5-dose concentration range. |
Why This Matters
For procurement, this validates the compound's utility as a selective probe for kinase-mediated cancer pathways, offering a potency window that may justify its selection over less potent or less selective class analogs in cell-based assays.
- [1] BenchChem Data Sheet, cross-referenced with NCI-60 bioassay identifiers. (Original source excluded; data represents aggregated vendor-reported bioactivity). View Source
- [2] S. I. Faggal et al., 'Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors,' Arch. Pharm., vol. 358, no. 11, e70146, 2025. View Source
